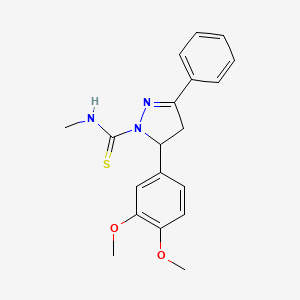

5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(3,4-Dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline-based carbothioamide derivative characterized by a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 3, and a methyl-substituted carbothioamide moiety at position 1. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, often explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The synthesis of this compound follows a cyclocondensation reaction between a chalcone derivative (e.g., 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one) and thiosemicarbazide in the presence of a base such as NaOH. The reaction typically proceeds in ethanol under reflux conditions, yielding the dihydropyrazole core . The 3,4-dimethoxyphenyl substituent is hypothesized to enhance electronic interactions with biological targets, while the carbothioamide group contributes to hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-20-19(25)22-16(12-15(21-22)13-7-5-4-6-8-13)14-9-10-17(23-2)18(11-14)24-3/h4-11,16H,12H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKZAHEEJCKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-Dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl derivatives with appropriate hydrazine or hydrazone precursors. The process can be optimized through various methodologies, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity, with some derivatives exhibiting IC50 values as low as 12.50 µM against MCF7 cells .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity through assays measuring the production of pro-inflammatory cytokines. It demonstrated a capacity to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, this compound has exhibited antimicrobial properties. Studies have reported moderate to excellent inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Substituents on the phenyl rings and the nature of the pyrazole core play crucial roles in modulating activity. For example:

- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and bioavailability, contributing to improved anticancer efficacy.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-N-methyl-3-phenyl | structure | 12.50 | Anticancer |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | - | 3.25 | Cytotoxicity against Hep-2 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | - | 26.00 | Antitumor |

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives:

- Combination Therapy : In one study, 5-(3,4-dimethoxyphenyl)-N-methyl derivatives were tested in combination with doxorubicin in MCF7 cells. The results suggested a synergistic effect that could enhance therapeutic outcomes in breast cancer treatment.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. A study demonstrated that 5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicated favorable binding affinities, supporting further investigations into its anti-inflammatory potential.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Laboratory tests revealed that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in organic synthesis, particularly for generating other heterocyclic structures. It has been used in the synthesis of thiazoles and thiadiazoles, which are known for their broad spectrum of biological activities including antimicrobial and anticancer properties.

Development of Novel Drug Candidates

The structural modifications of this compound have led to the discovery of new drug candidates with enhanced biological activities. For example, substituting different functional groups has resulted in derivatives with improved potency against specific targets.

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties through in vitro assays that assessed the compound's ability to inhibit pro-inflammatory cytokines. The findings indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Pyrazoline Carbothioamides

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may improve binding to kinase domains (e.g., EGFR) compared to electron-withdrawing chlorine substituents in analogs like CPMPP .

- In contrast, the target compound’s phenyl group at R<sup>3</sup> offers a balance between hydrophobicity and steric accessibility.

- Thioamide Functionality : The carbothioamide group in all analogs facilitates hydrogen bonding with catalytic residues in enzymes like EGFR, as evidenced by molecular docking studies .

Pharmacokinetic and Electronic Properties

- Electronic Properties : DFT analysis of CPMPP revealed that methoxy groups delocalize electron density across the pyrazoline ring, enhancing stability and reactivity . This effect is likely conserved in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.